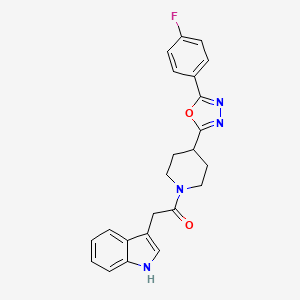

1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone

Description

The compound 1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone is a hybrid heterocyclic molecule featuring a piperidine core substituted with a 1,3,4-oxadiazole ring bearing a 4-fluorophenyl group and an indole-3-yl ethanone moiety. Its molecular formula is C₂₃H₂₁FN₄O₂, with a molecular weight of 404.44 g/mol. The structural complexity arises from the integration of three pharmacologically significant motifs:

- 1,3,4-Oxadiazole: Known for antimicrobial, anti-inflammatory, and kinase-inhibitory properties .

- Piperidine: A common scaffold in CNS-targeting agents due to its conformational flexibility .

- Indole: A privileged structure in serotonin receptor modulators and anticancer agents .

This compound’s design likely aims to synergize the bioactivity of these motifs, though direct pharmacological data for it remain unreported in the provided evidence. Its closest analogs, however, demonstrate activities ranging from antimicrobial to kinase inhibition .

Properties

IUPAC Name |

1-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-2-(1H-indol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN4O2/c24-18-7-5-15(6-8-18)22-26-27-23(30-22)16-9-11-28(12-10-16)21(29)13-17-14-25-20-4-2-1-3-19(17)20/h1-8,14,16,25H,9-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDEUJQPJJIIFRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)C(=O)CC4=CNC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone typically involves multi-step organic reactions. The process may start with the preparation of the 1,3,4-oxadiazole ring, followed by the introduction of the piperidine and indole moieties. Common reagents used in these steps include hydrazine derivatives, carboxylic acids, and various catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or other parts of the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups like halogens or alkyl chains.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that includes a piperidine ring, an indole moiety, and an oxadiazole unit. The presence of the fluorophenyl group enhances its pharmacological properties due to the electron-withdrawing nature of fluorine, which can influence the compound's reactivity and interaction with biological targets.

Anticancer Activity

Numerous studies have investigated the anticancer potential of oxadiazole derivatives, including those similar to 1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone. Research indicates that compounds containing oxadiazole rings exhibit significant cytotoxic effects against various cancer cell lines.

Case Study:

A study demonstrated that derivatives of 1,3,4-oxadiazoles showed potent activity against breast cancer cell lines (MCF-7). The most effective compounds in this series exhibited higher thymidine phosphorylase inhibition compared to standard treatments like Adriamycin .

Anti-inflammatory Properties

The compound's structural components suggest potential anti-inflammatory effects. Indole derivatives are known for their ability to modulate inflammatory pathways. Research has shown that similar compounds can reduce inflammation markers significantly, making them candidates for developing new anti-inflammatory drugs.

Case Study:

A related indole derivative demonstrated substantial anti-inflammatory activity in preclinical models, suggesting that compounds with similar structures may also exhibit these properties .

Neuropharmacological Applications

The piperidine portion of the compound may contribute to neuropharmacological activities. Compounds with piperidine structures have been explored for their effects on neurotransmitter systems and their potential as anxiolytic or antidepressant agents.

Case Study:

Research on piperidine derivatives has indicated their effectiveness in modulating serotonin receptors, which are crucial in treating mood disorders .

Toxicological Profile

While exploring the applications of this compound, it is essential to consider its safety profile. Preliminary studies on related oxadiazole derivatives have indicated manageable toxicity levels at therapeutic doses. However, comprehensive toxicological assessments are necessary to establish a safe therapeutic index.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally related derivatives, emphasizing molecular features and reported bioactivities:

Key Observations:

Oxadiazole vs. Thiadiazole/Thiazolidinone: Replacement of oxadiazole with thiadiazole (e.g., ) reduces molecular symmetry but enhances antimicrobial potency due to increased sulfur-mediated lipophilicity. Thiazolidinone derivatives (e.g., ) introduce a ketone group, enabling hydrogen bonding with microbial targets.

Piperidine Modifications: Piperidine substituted with benzoxazole () or pyridinyl-piperazine () shifts activity toward CNS targets (e.g., serotonin receptors).

Indole vs. Phenyl Substituents :

- Indole-containing analogs () exhibit receptor-binding versatility, while phenyl derivatives () prioritize kinase inhibition.

- Chlorination of indole () enhances electrophilicity, improving interactions with hydrophobic enzyme pockets.

Fluorophenyl Effects :

- The 4-fluorophenyl group in the target compound and enhances metabolic stability and bioavailability via reduced CYP450-mediated oxidation .

Biological Activity

The compound 1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone is a hybrid molecule that incorporates a piperidine ring and an oxadiazole moiety, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential anticancer properties, antimicrobial effects, and enzyme inhibition capabilities.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 299.32 g/mol. The structure features a piperidine ring linked to a 1,3,4-oxadiazole and an indole group, which are known to enhance bioactivity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives. The incorporation of the oxadiazole moiety into the compound has been shown to enhance cytotoxicity against various cancer cell lines. For instance:

- Mechanism of Action : The oxadiazole scaffold interacts selectively with nucleic acids and enzymes implicated in cancer cell proliferation. It has been reported to inhibit key enzymes such as thymidylate synthase , histone deacetylase (HDAC) , and telomerase , which are critical for tumor growth and survival .

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| Example A | 5.12 | Thymidylate Synthase |

| Example B | 3.45 | HDAC |

| Example C | 2.67 | Telomerase |

Antimicrobial Activity

The compound has also demonstrated significant antimicrobial properties against various bacterial strains. For example:

- Activity Against MRSA : In vitro studies have reported that derivatives of similar structures exhibit activity against methicillin-resistant Staphylococcus aureus (MRSA), with IC50 values in the low micromolar range .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| S. aureus | 8.0 |

| E. coli | 16.0 |

Enzyme Inhibition

The compound's ability to inhibit specific enzymes is another area of interest:

- Acetylcholinesterase (AChE) Inhibition : Some studies have indicated that compounds containing the piperidine structure can act as effective AChE inhibitors, potentially useful for treating neurodegenerative diseases .

Case Studies

Several case studies have documented the synthesis and evaluation of similar compounds:

- Study on Anticancer Properties : A recent publication detailed the synthesis of several oxadiazole derivatives and their evaluation against cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The results indicated that modifications to the oxadiazole structure significantly improved anticancer activity .

- Antibacterial Evaluation : Another study focused on evaluating a series of piperidine derivatives for their antibacterial properties against gram-positive and gram-negative bacteria, revealing promising results that warrant further investigation .

Q & A

Q. What are the established synthetic routes for this compound, and what key intermediates are involved?

The synthesis likely involves cyclization of a hydrazide derivative (e.g., 4-fluorophenyl hydrazide) using POCl₃ to form the 1,3,4-oxadiazole core, followed by coupling with a piperidine intermediate and indole-3-ethyl ketone. Key intermediates include the substituted piperidine and chalcone derivatives, as seen in analogous oxadiazole and pyrazoline syntheses .

Q. What spectroscopic techniques are critical for characterizing this compound?

Prioritize:

- ¹H/¹³C/¹⁹F NMR to confirm substitution patterns (e.g., fluorine coupling in the 4-fluorophenyl group).

- FTIR to identify carbonyl (C=O, ~1700 cm⁻¹) and C-F (~1200 cm⁻¹) stretches.

- Mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography (if crystalline) to resolve stereochemistry, as demonstrated in pyrazoline derivatives .

Advanced Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of intermediates in the synthesis?

Density Functional Theory (DFT) can optimize transition states and intermediates, such as the cyclization step forming the oxadiazole ring. For example, electron-withdrawing effects of the 4-fluorophenyl group may lower activation energy for cyclization. Comparative studies with non-fluorinated analogs could validate predictions .

Q. How can researchers resolve contradictions in reported synthetic yields when varying reaction conditions?

Use Design of Experiments (DOE) to systematically test parameters:

Q. What in vitro assays are suitable for evaluating the antimicrobial potential of this compound?

Given the antimicrobial activity of oxadiazole and indole motifs, employ:

- Microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Biofilm inhibition assays to assess disruption of microbial adhesion.

- Cytotoxicity screening (e.g., MTT assay on mammalian cells) to evaluate selectivity .

Q. What structure-activity relationship (SAR) studies support modification of the indole or oxadiazole moieties?

- Indole substitution : Compare 3-ethyl vs. 3-methyl ketone derivatives for steric effects on target binding.

- Oxadiazole modification : Introduce electron-donating groups (e.g., -OCH₃) on the phenyl ring to enhance π-π stacking with enzyme active sites.

- Piperidine flexibility : Rigidify the piperidine ring (e.g., via sp³ hybridization) to improve pharmacokinetic stability .

Methodological Guidance

Q. How should researchers address conflicting spectral data during structural elucidation?

- Cross-validate 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded regions (e.g., piperidine protons).

- Compare experimental ¹⁹F NMR shifts with computational predictions (e.g., Gaussian calculations) .

Q. What crystallization strategies improve single-crystal yield for X-ray analysis?

- Use slow evaporation from DMF/EtOH mixtures to promote ordered packing.

- Introduce seeding with microcrystals from analogous compounds to template growth .

Data Contradiction Analysis

Q. How to interpret discrepancies in biological activity across structurally similar analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.